molecular formula C12H13NO B11907720 6-Methoxy-1,3-dimethylisoquinoline CAS No. 73480-86-1

6-Methoxy-1,3-dimethylisoquinoline

Cat. No.: B11907720
CAS No.: 73480-86-1
M. Wt: 187.24 g/mol
InChI Key: NONJMBGHBGRVIK-UHFFFAOYSA-N
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Description

6-Methoxy-1,3-dimethylisoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring. The presence of methoxy and methyl groups at specific positions on the isoquinoline structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,3-dimethylisoquinoline can be achieved through various synthetic routes. One common method involves the methoximation of 2,4-dimethoxyacetophenone, followed by a methoxime-directed ruthenium-catalyzed allylation. This is followed by a one-pot, ruthenium-catalyzed allyl to propenyl isomerization and a microwave-assisted 6π-azaelectrocyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,3-dimethylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted isoquinolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, quinoline derivatives, and dihydroisoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Methoxy-1,3-dimethylisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-1,3-dimethylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as a positive allosteric modulator of the glucagon-like-peptide-1 receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide receptor (GIPR). This modulation facilitates the release of insulin from beta cells in a glucose-dependent manner .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-1,3-dimethylisoquinoline
  • 6-Methoxy-3,4-dihydro-1H-isoquinoline
  • 6,8-Dimethoxy-1,3-dimethylisoquinoline

Uniqueness

6-Methoxy-1,3-dimethylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6-position and methyl groups at the 1 and 3 positions differentiate it from other isoquinoline derivatives, influencing its reactivity and interaction with biological targets .

Properties

CAS No.

73480-86-1

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

6-methoxy-1,3-dimethylisoquinoline

InChI

InChI=1S/C12H13NO/c1-8-6-10-7-11(14-3)4-5-12(10)9(2)13-8/h4-7H,1-3H3

InChI Key

NONJMBGHBGRVIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)OC)C(=N1)C

Origin of Product

United States

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